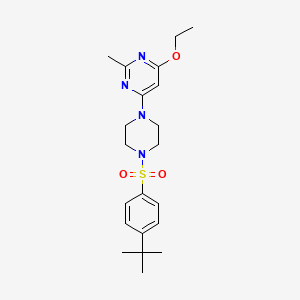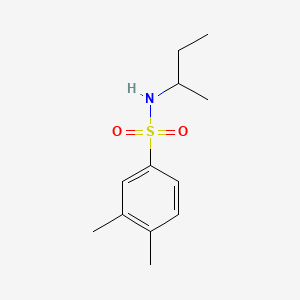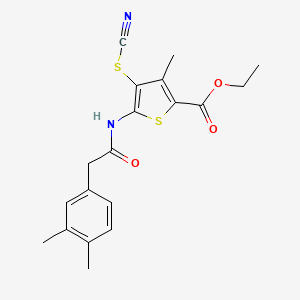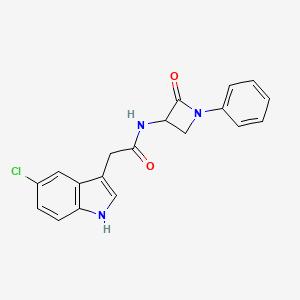
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its biological activities. The compound has been found to exhibit promising results in various scientific research applications, making it a potential candidate for further development.
作用機序
The mechanism of action of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. The compound has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit cell proliferation, induce apoptosis, and reduce inflammation. In addition, 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
実験室実験の利点と制限
One of the advantages of using 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A in lab experiments is its potent biological activities. The compound has been found to exhibit promising results in various scientific research applications, making it a potential candidate for further development. However, one of the limitations of using 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the development of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A. One potential direction is the optimization of the compound's pharmacokinetic properties, such as its solubility and bioavailability. Another direction is the identification of the compound's molecular targets and the elucidation of its mechanism of action. Furthermore, the development of analogs of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成法
The synthesis of 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A involves the reaction of 5-chloro-1H-indole-3-carboxylic acid with 2-oxo-1-phenylazetidine-3-acetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A as a white solid, which can be purified through recrystallization.
科学的研究の応用
2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been extensively studied for its biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(5-Chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide A has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. The compound has also exhibited antibacterial activity against various strains of bacteria, including Staphylococcus aureus.
特性
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-13-6-7-16-15(9-13)12(10-21-16)8-18(24)22-17-11-23(19(17)25)14-4-2-1-3-5-14/h1-7,9-10,17,21H,8,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNFIEDBWIDIQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CC3=CNC4=C3C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573655.png)
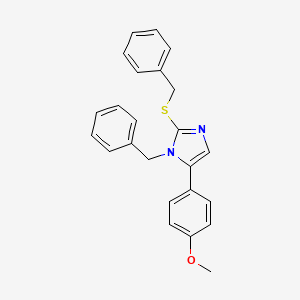
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(cyclopropylsulfonyl)piperazin-1-yl)ethanone](/img/structure/B2573658.png)
![N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide](/img/no-structure.png)
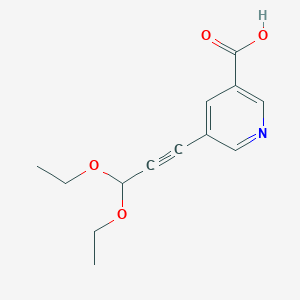
![2-[7-(2,6-dichlorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro[1,2,4]triazino[3,4-f]purin-1(4H)-yl]acetamide](/img/structure/B2573661.png)

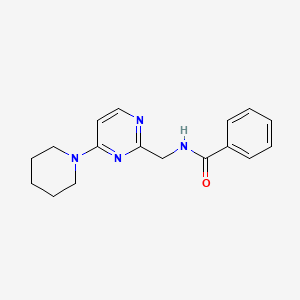
![3-[[1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2573669.png)
![3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2573670.png)
